molecular formula C8H12N2 B183365 1-Azabicyclo[2.2.2]octane-3-carbonitrile CAS No. 51627-76-0

1-Azabicyclo[2.2.2]octane-3-carbonitrile

Cat. No. B183365
Key on ui cas rn: 51627-76-0
M. Wt: 136.19 g/mol
InChI Key: ICSMHHPNBLZOLB-UHFFFAOYSA-N
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Patent
US04853376

Procedure details

A solution of 3-cyanoquinuclidine (3.0g) was added to a stirred suspension of LiAlH4 (1.1g) in dry THF (250ml) and the reaction heated to reflux for 3h. On cooling the reaction, water (1ml), 2.5N NaOH solution (1.5ml) and then water (2.5ml) were added carefully and the solids removed by filtration. Evaporation of the filtrate gave the title compound, D1 (3.1g) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH:8]2[CH2:9][CH2:10][N:5]([CH2:6][CH2:7]2)[CH2:4]1)#[N:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[NH2:2][CH2:1][CH:3]1[CH:8]2[CH2:9][CH2:10][N:5]([CH2:6][CH2:7]2)[CH2:4]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C1CN2CCC1CC2
Name
Quantity
1.1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the solids removed by filtration
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Name
Type
product
Smiles
NCC1CN2CCC1CC2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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